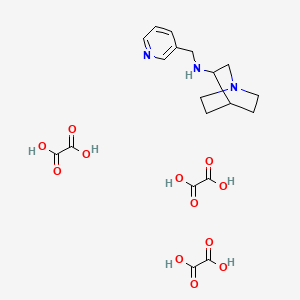

N-(3-pyridinylmethyl)quinuclidin-3-amine triethanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-pyridinylmethyl)quinuclidin-3-amine triethanedioate is a chemical compound with the CAS Number: 1609401-35-5 . It has a molecular weight of 487.42 . The IUPAC name for this compound is N-(3-pyridinylmethyl)quinuclidin-3-amine triethanedioate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N3.3C2H2O4/c1-2-11(8-14-5-1)9-15-13-10-16-6-3-12(13)4-7-16;33-1(4)2(5)6/h1-2,5,8,12-13,15H,3-4,6-7,9-10H2;3(H,3,4)(H,5,6) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique

Synthesis of Pyridine and Quinoline Derivatives

Research by Movassaghi, Hill, and Ahmad (2007) details a single-step conversion of N-vinyl and N-aryl amides to pyridine and quinoline derivatives. This methodology emphasizes the compound's utility in synthesizing complex heterocyclic structures, potentially useful for developing pharmaceuticals and agrochemicals (Movassaghi, Hill, & Ahmad, 2007).

Antimalarial Activity

Sharma et al. (2016) synthesized a novel quinuclidine derivative and evaluated its in vitro antimalarial activity against chloroquine-sensitive Plasmodium falciparum strains. Although it required higher doses than chloroquine, the synthesized compound showed promising antimalarial potential, showcasing the therapeutic applications of quinuclidine derivatives in infectious disease research (Sharma et al., 2016).

C-H Functionalization in Azabicycloalkanes

Cabrera, Lee, and Sanford (2018) developed a second-generation catalyst system for the transannular C-H functionalization of alicyclic amines. Their work demonstrates the efficiency of pyridine- and quinoline-carboxylate ligands in enhancing the reaction scope, which could be beneficial for synthesizing complex organic molecules with potential applications in drug discovery and development (Cabrera, Lee, & Sanford, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

oxalic acid;N-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3.3C2H2O4/c1-2-11(8-14-5-1)9-15-13-10-16-6-3-12(13)4-7-16;3*3-1(4)2(5)6/h1-2,5,8,12-13,15H,3-4,6-7,9-10H2;3*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAKKXMRYOOIKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NCC3=CN=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-pyridinylmethyl)quinuclidin-3-amine triethanedioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3-azaindoline-2,1'-cyclohexane]](/img/structure/B2916774.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2916782.png)

![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2916785.png)

![N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2916791.png)

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2916792.png)

![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)